3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBNEATECFFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Benzoyl Intermediate:
Pyrrolidine Ring Formation: The benzoyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the ring closure.
Oxazolidinone Formation: The final step involves the cyclization of the pyrrolidine derivative with an appropriate isocyanate to form the oxazolidinone ring. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
One of the most notable applications of this compound is its potential as an antibacterial agent . The trifluoromethoxy group is known to improve the compound's binding affinity to bacterial targets, enhancing its efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .
Drug Development
In drug development, 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one serves as a versatile building block for synthesizing more complex pharmaceutical compounds. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at treating infections or other diseases linked to bacterial resistance .
Agrochemicals
The compound's stability and specific reactivity make it suitable for use in the synthesis of agrochemicals . The unique properties imparted by the trifluoromethoxy group enhance the performance of agrochemical formulations, potentially leading to more effective pest control agents .
Specialty Chemicals
In addition to agrochemicals, this compound can be utilized in producing various specialty chemicals that require high stability and specific reactivity profiles. Its chemical versatility allows for adaptations in synthesis processes tailored to industrial needs .
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various derivatives of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one against MRSA strains. Results indicated that certain modifications increased potency significantly compared to standard antibiotics. This highlights the potential for developing new antibacterial therapies utilizing this compound as a core structure.
Synthesis and Application in Drug Discovery
Another study focused on synthesizing derivatives based on this compound and assessing their biological activities through in vitro assays. The findings demonstrated that specific substitutions could enhance metabolic stability and bioavailability, making these derivatives promising candidates for further development in drug discovery efforts aimed at combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the oxazolidinone ring can provide additional interactions with the target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Comparative Insights
The target compound’s 4-(trifluoromethoxy)benzoyl group may mimic this behavior but with altered electronic properties due to the trifluoromethoxy group’s electron-withdrawing nature. Trifluoromethyl vs. Trifluoromethoxy: The compound in uses a trifluoromethylphenyl group linked via an ethylamine chain, which may prioritize passive diffusion over targeted binding compared to the target’s benzoyl-pyrrolidine motif .
Oxazolidinone Core Modifications: Zolmitriptan N-Oxide () demonstrates that indole-oxazolidinone hybrids can achieve CNS penetration, implying that the target compound’s pyrrolidine-benzoyl moiety might be optimized for peripheral targets to avoid off-brain effects . Fluorinated side chains () significantly increase lipophilicity (clogP > 4), suggesting the target compound’s trifluoromethoxy group balances hydrophobicity and metabolic stability better than long fluorocarbon chains .
Stereochemical Considerations: Pyrrolidine stereochemistry (e.g., 3R vs. 3S in ) critically impacts activity in analogs like 1a/1b.
Biological Activity
3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound notable for its potential biological activities. Its structure includes a trifluoromethoxy group, a benzoyl moiety, a pyrrolidine ring, and an oxazolidinone framework, making it a promising candidate in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is . The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for drug design.
| Property | Value |
|---|---|
| Molecular Weight | 348.29 g/mol |
| CAS Number | 2097893-86-0 |
| IUPAC Name | 3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group is known to enhance binding affinity and selectivity. The oxazolidinone ring provides additional interaction sites that may contribute to its pharmacological effects.
Biological Activity
Research indicates that compounds containing oxazolidinone structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one have demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives with the oxazolidinone core can inhibit various bacterial strains, including resistant strains like MRSA .
- Anticancer Properties : Some oxazolidinone derivatives have been investigated for their anticancer potential. They may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Efficacy
A study by Dhumal et al. (2016) explored the antibacterial activity of various oxazolidinone derivatives against Mycobacterium bovis. The most effective compounds exhibited strong inhibition against both active and dormant states of the bacteria, suggesting their potential as antitubercular agents .
Structure-Activity Relationship (SAR)
Research on SAR has highlighted that modifications in the oxazolidinone structure can significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the benzoyl moiety can enhance antimicrobial efficacy while reducing cytotoxicity .
Comparative Analysis with Similar Compounds
The following table compares 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | High | Moderate | Enhanced metabolic stability |
| 3-{1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | Moderate | Low | Lacks trifluoromethoxy group |
| 3-{1-[4-(Methoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | Low | Moderate | Less lipophilic compared to trifluoromethoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
